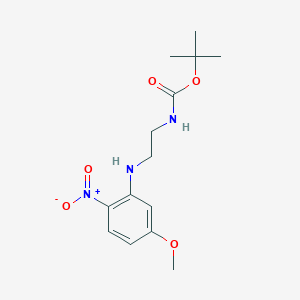

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate

Description

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate: is a synthetic organic compound with the molecular formula C14H21N3O5. It is often used in chemical research and pharmaceutical applications due to its unique structural properties and reactivity.

Properties

IUPAC Name |

tert-butyl N-[2-(5-methoxy-2-nitroanilino)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-14(2,3)22-13(18)16-8-7-15-11-9-10(21-4)5-6-12(11)17(19)20/h5-6,9,15H,7-8H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFKZLBBICKMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate typically involves multiple steps. One common method starts with the commercially available 5-methoxy-2-nitroaniline. The process includes acylation, nucleophilic substitution, and reduction reactions . The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.

Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology and Medicine: In biological research, tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate is used to study enzyme inhibition and receptor binding. It serves as a model compound for developing new drugs with potential therapeutic applications.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

- tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate

- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]ethyl}carbamate

Uniqueness: tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications in research and industry .

Biological Activity

tert-Butyl (2-((5-methoxy-2-nitrophenyl)amino)ethyl)carbamate, a synthetic organic compound with the molecular formula C14H21N3O5, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group linked to a carbamate functional group, which is further connected to an aminoethyl chain and a 5-methoxy-2-nitrophenyl moiety. The unique structural properties of this compound suggest various interactions within biological systems, making it a candidate for further research.

- Molecular Formula : C14H21N3O5

- Molecular Weight : Approximately 311.33 g/mol

- IUPAC Name : tert-butyl N-[2-(5-methoxy-2-nitroanilino)ethyl]carbamate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity, influencing cellular signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound could also possess such capabilities.

2. Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines, such as MCF cells, at varying concentrations. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant further investigation.

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar compounds, revealing significant cytotoxic effects against various cancer cell lines. For example, compounds with nitrophenyl groups have shown IC50 values in the micromolar range against different tumor cells. Such findings suggest that this compound could exhibit comparable cytotoxic properties.

Data Table: Biological Activity Summary

| Activity Type | Description | IC50 Values |

|---|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | Not yet determined |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Varies by compound |

| Cytotoxicity | Significant cytotoxic effects observed in related compounds | IC50 ~ 25 - 50 µM |

Case Studies and Research Findings

- Study on Related Compounds : Research on structurally similar compounds has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For instance, a study reported that derivatives with nitro groups exhibited significant cytotoxicity against U87 glioblastoma cells (IC50 = 45.2 ± 13.0 µM) .

- Mechanistic Insights : Molecular docking studies have been utilized to explore the binding affinities of similar compounds to enzymatic targets. These studies suggest that modifications in the chemical structure can enhance binding efficacy and biological activity.

- In Vivo Studies : Further investigation into the in vivo effects of related compounds has indicated potential for tumor growth suppression in animal models, highlighting the importance of structural features in determining biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.